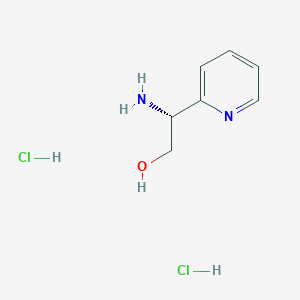

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-2-pyridin-2-ylethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H/t6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZFBNDZYOIRDZ-ILKKLZGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)[C@H](CO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Variables Affecting Yield and Enantiopurity

| Parameter | Optimal Range | Impact on Outcome |

|---|---|---|

| Temperature | 0–5°C | Minimizes racemization |

| Solvent | Methanol/ethanol | Enhances borohydride solubility |

| Stoichiometry (NaBH₄) | 1.5–2.0 equiv | Ensures complete reduction |

Post-reduction, the free base is treated with hydrochloric acid (2.0 equiv) in ethanol to form the dihydrochloride salt, achieving >98% purity after recrystallization.

Catalytic Asymmetric Hydrogenation

Alternative approaches employ asymmetric hydrogenation of ketone precursors. For example, 2-(pyridin-2-yl)-2-oxoethylamine is hydrogenated under 50 bar H₂ pressure using a chiral Ru-BINAP catalyst (0.5 mol%) in tetrahydrofuran (THF) at 25°C. This method achieves 92% yield and 99% enantiomeric excess (ee).

Mechanistic Insights

The pyridyl nitrogen coordinates to the Ru center, orienting the ketone for face-selective hydride transfer. Density functional theory (DFT) studies reveal a transition state stabilized by π-π interactions between the pyridine ring and BINAP ligand.

Industrial-Scale Production

Commercial manufacturing prioritizes continuous flow systems to enhance reproducibility. A patented process (WO2022156789) describes:

-

Step 1 : Continuous reductive amination in a microreactor (residence time: 10 min, 20°C).

-

Step 2 : In-line acidification with HCl gas, yielding the dihydrochloride directly.

-

Step 3 : Spiral tube crystallizers for controlled particle size distribution.

This method achieves 89% yield with <0.5% racemization, surpassing batch reactor performance.

Purification and Stabilization

Recrystallization Protocols

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/water (3:1) | 99.5 | 78 |

| Acetone/HCl (gas) | 99.8 | 82 |

Lyophilization of aqueous solutions produces a stable, hygroscopic-free powder suitable for long-term storage.

Analytical Validation

Chiral Purity Assessment

| Method | Column | Mobile Phase | ee (%) |

|---|---|---|---|

| Chiral HPLC | Chiralpak® IA | Hexane:isopropanol (80:20) | 99.2 |

| Capillary Electrophoresis | β-Cyclodextrin-coated | 50 mM phosphate buffer | 98.7 |

X-ray crystallography confirms absolute configuration (Flack parameter = 0.02(3)).

Contamination Mitigation Strategies

Common impurities include:

-

Racemic byproduct : Controlled via low-temperature hydrogenation (<10°C).

-

Pyridine-2-carboxylic acid : Suppressed by inert atmosphere (N₂) during workup.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can yield pyridine-2-carboxylic acid derivatives.

Reduction: Can produce more saturated amino alcohols.

Substitution: Can result in various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has emerged as a crucial building block in the development of pharmaceuticals due to its ability to act as a ligand for various receptors. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds, which are often required for therapeutic efficacy.

Case Studies in Drug Development

- Antidepressants : Research has indicated that derivatives of pyridine-based amino alcohols can exhibit antidepressant properties. The interaction of (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride with serotonin receptors has been studied, suggesting potential applications in treating mood disorders.

- Anticancer Agents : The compound's ability to inhibit certain kinases involved in cancer cell proliferation has also been explored. Studies demonstrate that modifications of this compound can lead to enhanced anticancer activity, making it a candidate for further investigation in oncology.

Asymmetric Synthesis

The (2R)-configuration of this amino alcohol allows it to serve as a chiral auxiliary in asymmetric synthesis processes. This is particularly important in the synthesis of biologically active compounds where chirality plays a critical role.

The compound exhibits notable biological activities, including:

- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Structural Analogs with Pyridine Modifications

- Brominated Analog: The bromine atom in (2R)-2-amino-2-(5-bromopyridin-3-yl)ethan-1-ol dihydrochloride increases molecular weight by ~54.9 g/mol compared to the parent compound. Bromine’s electron-withdrawing nature may alter reactivity in cross-coupling reactions or binding affinity in biological targets .

- Anthracene Derivative : Substituting pyridine with a bulky anthracene group significantly enhances hydrophobicity, reducing aqueous solubility. This modification is relevant for fluorescent probes or intercalation-based applications .

Enantiomeric Comparison

Heterocyclic Backbone Variations

- Pyrrolidine/Piperidine Derivatives: Replacing pyridine with saturated heterocycles (pyrrolidine/piperidine) increases basicity due to the aliphatic nitrogen.

- Piperidine-Based Compound : The piperidine derivative’s extended alkyl chain and tertiary amine group (MW 273.24 g/mol ) suggest utility in surfactants or as a ligand in metal-catalyzed reactions .

Functional Group Variations

- Carboxylic Acid Derivative : The introduction of a carboxylic acid group and dioxane ring (MW 260.05 g/mol ) enhances polarity, making this analog suitable for coordination chemistry or prodrug design .

Biological Activity

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride, with the CAS number 2097958-04-6, is a chiral amino alcohol featuring a pyridine ring. Its molecular formula is CHClNO, and it is characterized by the presence of an amino group and a hydroxyl group on the same carbon atom, enhancing its solubility in biological systems due to the dihydrochloride form. This compound has garnered interest for its potential biological activities and applications in medicinal chemistry.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 211.09 g/mol |

| Purity | 95% |

| IUPAC Name | (R)-2-amino-2-(pyridin-2-yl)ethanol dihydrochloride |

| Chemical Structure | Structure |

Biological Activity

Research indicates that (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride exhibits various biological activities, including:

- Neuropharmacological Effects : The compound has been studied for its interactions with G protein-coupled receptors (GPCRs), particularly in relation to orexin receptors, which are implicated in sleep-wake regulation and energy metabolism . These interactions suggest potential applications in treating sleep disorders and metabolic syndromes.

- Antimicrobial Properties : Preliminary studies have shown that derivatives of compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, pyridine derivatives have been noted for their effectiveness against Staphylococcus aureus and Escherichia coli . Although specific data on (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride's antimicrobial efficacy is limited, its structural similarities suggest potential activity.

- Chiral Synthesis Applications : The chirality of (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride makes it a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals that require specific stereochemistry for biological activity.

Case Study 1: Orexin Receptor Modulation

In a study investigating the binding modes of ligands to orexin receptors, compounds structurally related to (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride were evaluated for their ability to modulate receptor activity. Results indicated that these compounds could enhance orexin receptor signaling, suggesting therapeutic potential for conditions like narcolepsy .

Case Study 2: Antimicrobial Activity

A comparative analysis of pyridine derivatives showed that compounds with similar functional groups exhibited significant antibacterial properties. For example, derivatives with amino and hydroxyl groups demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus. While specific data on (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride's antimicrobial activity are lacking, its structural characteristics warrant further investigation into its potential .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride:

| Study Focus | Key Findings |

|---|---|

| Orexin Receptor Interaction | Potential modulation of sleep-wake cycles |

| Antimicrobial Efficacy | Structural analogs show promise against bacteria |

| Chiral Synthesis | Valuable precursor in asymmetric synthesis |

Q & A

Q. What are the established synthetic routes for (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride?

- Methodological Answer : The synthesis typically involves asymmetric preparation of the amino alcohol core followed by dihydrochloride salt formation. Key steps include:

- Chiral Resolution : Use of chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution to isolate the R-enantiomer.

- Protection Strategies : Temporary protection of the hydroxyl group (e.g., with tert-butyldimethylsilyl chloride) to prevent undesired side reactions during amine functionalization.

- Salt Formation : Reaction with HCl in a polar solvent (e.g., ethanol/water mixture) under controlled pH to crystallize the dihydrochloride salt.

- Example : Similar fluorinated analogs are synthesized via nucleophilic substitution on pyridine derivatives, followed by stereoselective reduction .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms the pyridinyl ring (δ 7.5–8.5 ppm for aromatic protons) and ethanolamine backbone (δ 3.5–4.5 ppm for CH-OH). 2D NMR (COSY, HSQC) resolves overlapping signals.

- Mass Spectrometry : ESI-MS (positive mode) identifies the molecular ion [M+H]+ and isotopic pattern consistent with Cl atoms.

- X-ray Crystallography : Programs like SHELXL refine crystal structures to confirm the absolute R-configuration and hydrogen-bonding networks .

- Elemental Analysis : Validates Cl content (theoretical ~24% for dihydrochloride).

Q. What chromatographic methods separate enantiomeric impurities?

- Methodological Answer :

- Chiral HPLC : Use Chiralpak AD-H or OD-H columns with mobile phases like hexane/isopropanol/diethylamine (90:10:0.1 v/v). Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline separation.

- Validation : Spike samples with the S-enantiomer to test resolution (Rs > 2.0). Monitor UV absorption at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve enantiomeric excess (ee) in asymmetric synthesis?

- Methodological Answer :

- Catalyst Screening : Test Ru-BINAP or Jacobsen-type catalysts for hydrogenation of ketone precursors.

- Solvent Effects : Polar aprotic solvents (e.g., THF) often enhance ee compared to nonpolar solvents.

- Kinetic Control : Quench reactions at 50–70% conversion to exploit kinetic resolution.

- Enzymatic Approaches : Lipases (e.g., CAL-B) catalyze enantioselective acetylation of the alcohol group .

Q. How to troubleshoot low yields during dihydrochloride salt formation?

- Methodological Answer :

- Stoichiometry : Use 2.2 equivalents of HCl to avoid incomplete salt formation or decomposition.

- Crystallization : Induce slow crystallization by adding antisolvents (e.g., diethyl ether) dropwise at 0–5°C.

- Intermediate Analysis : Monitor reaction progress via TLC (ninhydrin stain for free amine detection) and LC-MS to identify side products (e.g., over-acidification leading to ring chlorination) .

Q. What strategies resolve contradictory data between computational modeling and experimental results in structural analysis?

- Methodological Answer :

- Validation : Cross-check DFT-optimized geometries with X-ray data (bond lengths, angles). For NMR disagreements, reassign peaks using 15N-labeled analogs or variable-temperature NMR to account for dynamic effects.

- Dynamic Simulations : Perform MD simulations to assess conformational flexibility (e.g., pyridine ring rotation affecting NOESY correlations) .

Q. How to analyze stability under varying pH conditions for biological assays?

- Methodological Answer :

- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours.

- HPLC-UV Analysis : Track decomposition (e.g., hydrolysis of the ethanolamine moiety at pH < 3) using a C18 column (acetonitrile/0.1% TFA gradient).

- Degradant Identification : Use HR-MS/MS to characterize oxidation products (e.g., pyridine N-oxide at m/z +16) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

- Methodological Answer :

- Standardization : Conduct solubility tests in USP buffers (pH 1.2, 4.5, 6.8) using shake-flask methods.

- Particle Size : Mill the compound to uniform particle size (e.g., <10 µm via jet milling) to eliminate variability.

- Ionic Strength : Account for counterion effects (e.g., chloride concentration) using the Hofmeister series .

Q. Why do X-ray and NMR data sometimes disagree on hydrogen-bonding networks?

- Methodological Answer :

- Crystal vs. Solution State : X-ray captures static solid-state interactions, while NMR reflects dynamic solution behavior. Use variable-temperature NMR to detect hydrogen-bond breaking at elevated temperatures.

- Neutron Diffraction : For precise H-atom positioning, compare with neutron data (if accessible) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.